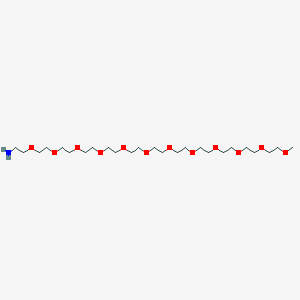

m-PEG15-amine

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKSQCLPULZWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80506-64-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methoxypolyethylene glycol amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG15-amine: Chemical Properties and Reactivity

This guide provides a comprehensive technical overview of methoxy-polyethylene glycol-amine with 15 PEG units (m-PEG15-amine), a versatile heterobifunctional linker crucial in modern bioconjugation and drug delivery. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, reactivity, and practical applications of this compound, underpinned by established scientific principles and methodologies.

Introduction: The Role of this compound in Bioconjugation

Polyethylene glycol (PEG)ylation is a well-established and powerful strategy to enhance the therapeutic properties of molecules, ranging from small drugs to large proteins. The covalent attachment of PEG chains can improve solubility, increase systemic circulation time by reducing renal clearance, and decrease immunogenicity. This compound is a discrete PEG linker, meaning it has a defined molecular weight and chain length, which is critical for the synthesis of well-defined bioconjugates. Its structure features a methoxy-terminated PEG chain, rendering one end inert, and a terminal primary amine group on the other, which serves as a reactive handle for conjugation. This monofunctional nature prevents unwanted crosslinking, a common issue with bifunctional PEGs.

The 15-unit ethylene glycol spacer provides a hydrophilic and flexible linker that can be used to connect a payload, such as a small molecule drug, to a targeting moiety, like an antibody, in the development of Antibody-Drug Conjugates (ADCs). It is also extensively used in the functionalization of nanoparticles and other surfaces to improve their biocompatibility and pharmacokinetic profiles.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in experimental design. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C₃₁H₆₅NO₁₅ | [1][2] |

| Molecular Weight | 691.85 g/mol | [1] |

| Appearance | White to off-white solid or viscous oil | [3] |

| Solubility | Soluble in water, ethanol, chloroform, DMSO, DMF, and methylene chloride. Less soluble in toluene and alcohol. Insoluble in ether. | [3][4][5] |

| pKa of terminal amine | ~9-11 | [6][7][8] |

| Density (PEG) | ~1.125 g/mL | [4] |

Note: The physical form of m-PEG-amines can vary with molecular weight; lower molecular weight PEGs may appear as viscous liquids or waxy solids.

Core Principles of this compound Reactivity

The synthetic utility of this compound is centered around the nucleophilic nature of its terminal primary amine (-NH₂). This amine group can readily react with a variety of electrophilic functional groups to form stable covalent bonds. The reactivity is highly dependent on the pH of the reaction medium, as this dictates the protonation state of the amine.

-

Acidic pH (pH < pKa): The amine group is protonated to its ammonium form (-NH₃⁺), which is not nucleophilic and thus unreactive towards electrophiles.

-

Neutral to Basic pH (pH > pKa): The amine group is deprotonated (-NH₂), rendering it nucleophilic and reactive.

Therefore, most conjugation reactions with this compound are performed in buffers with a pH range of 7.2 to 9.0 to ensure a sufficient concentration of the reactive, deprotonated amine.

Reaction with Activated Esters (e.g., NHS Esters)

One of the most common and efficient methods for conjugating this compound is through its reaction with N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond.

Caption: Reaction of this compound with an NHS ester.

This reaction is highly efficient at a pH of 7.2-8.5. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, as buffers containing primary amines (e.g., Tris) will compete for reaction with the NHS ester.

Reaction with Carboxylic Acids (EDC/NHS Coupling)

This compound can be conjugated to molecules bearing a carboxylic acid group using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.

Caption: EDC/NHS mediated coupling of this compound to a carboxylic acid.

This two-step, one-pot reaction first involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to form a more stable amine-reactive NHS ester, which subsequently reacts with this compound to form an amide bond.[9][10][11] The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a pH of 7.2-8.0.

Reductive Amination with Aldehydes and Ketones

This compound can also react with aldehydes and ketones in a process called reductive amination. This reaction proceeds via an intermediate imine (or Schiff base), which is then reduced to a stable secondary amine.

Caption: Reductive amination of a carbonyl with this compound.

The formation of the imine intermediate is favored at a slightly acidic pH. A mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is typically used as it selectively reduces the imine in the presence of the carbonyl group.[12][13][14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common conjugation reactions involving this compound.

Protocol for Conjugating this compound to a Protein via NHS Ester Chemistry

This protocol outlines the steps for conjugating an NHS-ester activated molecule to the primary amines (lysine residues and N-terminus) of a protein using this compound.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer)

-

This compound

-

NHS-ester activated molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM sodium bicarbonate, pH 8.3

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer. Ensure the buffer is free of primary amines. If necessary, perform a buffer exchange.

-

This compound and NHS-ester Preparation: Immediately before use, dissolve the this compound and the NHS-ester activated molecule in a small amount of anhydrous DMSO or DMF to create concentrated stock solutions.

-

Conjugation Reaction: Add the desired molar excess of the dissolved this compound and NHS-ester to the protein solution. A common starting point is a 5 to 20-fold molar excess of the PEG linker and NHS-ester to the protein.

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C overnight.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted this compound, NHS-ester, and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.

Protocol for Surface Modification of Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.[15][16]

Materials:

-

Carboxylated nanoparticles

-

This compound

-

EDC and NHS (or Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

Procedure:

-

Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

-

Carboxyl Group Activation: Add EDC and NHS to the nanoparticle suspension (typically a 2-5 fold molar excess over the surface carboxyl groups). Incubate for 15-30 minutes at room temperature with gentle stirring.

-

PEGylation: Centrifuge the activated nanoparticles and resuspend the pellet in the Coupling Buffer. Immediately add the this compound solution (typically a 10-50 fold molar excess relative to the nanoparticles). Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): Add quenching solution to stop the reaction.

-

Purification: Remove unreacted PEG and coupling reagents by repeated centrifugation and resuspension in a suitable buffer or by dialysis.

Characterization and Analysis of this compound Conjugates

Thorough characterization of the final conjugate is essential to ensure the quality and consistency of the product. Several analytical techniques are employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) is used to separate the PEGylated conjugate from the unconjugated molecule and free PEG linker, allowing for the assessment of conjugation efficiency and purity. Reversed-phase HPLC (RP-HPLC) can also be used for characterization.[17][18][19]

-

Mass Spectrometry (MS): MALDI-TOF and ESI-MS are powerful techniques for determining the molecular weight of the conjugate and the degree of PEGylation (the number of PEG chains attached per molecule).[17][18][20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the this compound and its conjugates. The characteristic peaks of the PEG backbone and the terminal functional groups can be identified.[22][23][24]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule and to confirm the formation of new bonds, such as the amide bond in conjugation reactions.[25][26]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications.

-

Antibody-Drug Conjugates (ADCs): this compound can be used as a hydrophilic linker to attach a potent cytotoxic drug to a monoclonal antibody. The PEG spacer can improve the solubility of the ADC and influence its pharmacokinetic properties.

-

Nanoparticle Functionalization: The surface of nanoparticles, such as liposomes and polymeric nanoparticles, can be modified with this compound to create a "stealth" coating. This reduces opsonization and clearance by the immune system, leading to longer circulation times and improved drug delivery to target tissues.[15][27][28][29]

-

Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins with this compound can enhance their stability, reduce their immunogenicity, and prolong their in vivo half-life.[30][31][32]

-

PROTACs (Proteolysis-Targeting Chimeras): this compound can serve as a flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein for degradation.[5]

Storage and Handling

This compound is sensitive to moisture and should be stored at -20°C under a dry, inert atmosphere. Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation. For experimental use, it is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.

Conclusion

This compound is a highly versatile and valuable reagent for researchers in the fields of bioconjugation, drug delivery, and materials science. Its well-defined structure, hydrophilic nature, and reactive terminal amine group enable the precise engineering of complex biomolecular constructs with improved therapeutic and diagnostic potential. A thorough understanding of its chemical properties, reactivity, and the appropriate experimental protocols is key to leveraging its full potential in the development of next-generation therapeutics and advanced biomaterials.

References

-

Huang, L., Gough, P. C., & DeFelippis, M. R. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. Analytical Chemistry, 81(2), 567–577. [Link]

-

Creative PEGWorks. (n.d.). mPEG-Amine, MW 550. Retrieved from [Link]

-

Agilent Technologies. (2013). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Retrieved from [Link]

-

Nanocs. (n.d.). Methoxypolyethylene Glycol Amine, mPEG Amine. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Solubility Characteristics of m-PEG7-Amine.

-

Huang, L., Gough, P. C., & DeFelippis, M. R. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 81(2), 567-577. [Link]

-

Thermo Fisher Scientific. (n.d.). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from [Link]

- Thermo Fisher Scientific. (2014). Orbitrap Mass Spectrometer Characterization of PEGylated Proteins.

- BenchChem. (2025). The Reactivity of Terminal Amine Groups in Amino-PEG11-Amine: A Technical Guide.

- BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H.

- BenchChem. (2025). Navigating the Solubility of m-PEG12-amine: An In-depth Technical Guide.

-

Creative PEGWorks. (n.d.). Carbonyl reactive PEG derivatives. Retrieved from [Link]

- BenchChem. (2025). A Step-by-Step Guide to Bioconjugation with PEG Linkers: Application Notes and Protocols.

- Mahou, R., & Wandrey, C. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Macromolecular Chemistry and Physics, 213(6), 611-624.

- ResearchGate. (n.d.). FTIR spectra of poly ethylene glycol with mercaptan end (PEG-SH) and....

- BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG6-amine.

- BenchChem. (2025). An In-depth Technical Guide to the Core Principles of PEGylation with Amino-PEG10-OH.

- ResearchGate. (n.d.). Proton NMR characteristics of polyethylene glycol and derivatives.

- ResearchGate. (n.d.). FTIR (ATR) spectra of PEG and PEG-NH2.

- BenchChem. (2025). Application Notes and Protocols: Step-by-Step m-PEG4-CH2-methyl ester Conjugation to Primary Amines.

- BroadPharm. (n.d.). Instructions for the use of (PEG)n-Amine Reagents.

- BenchChem. (2025). Application Notes: A Step-by-Step Guide to Protein PEGylation with Amine-PEG-CH2COOH.

-

Parrish, B., & Emrick, T. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(5), 1587-1600. [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

PubChem. (n.d.). Azido-PEG15-Amine. Retrieved from [Link]

-

Tian, F., & Johnson, M. E. (2016). How PEGylation Influences Protein Conformational Stability. Protein and peptide letters, 23(8), 738–743. [Link]

- ResearchGate. (n.d.). Amine coupling through EDC/NHS: a practical approach.

- DC Chemicals. (n.d.). This compound Datasheet.

- AxisPharm. (n.d.). Amide coupling Protocol for Amino PEG.

- Journal of Nanobiotechnology. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.

- Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences, 105(2), 460-475.

- ResearchGate. (n.d.). Gene transfer efficiency of high primary amine content, hydrophobic, alkyl-oligoamine derivatives of polyethylenimine.

-

JenKem Technology. (n.d.). Activated PEGs for Amine PEGylation. Retrieved from [Link]

- ResearchGate. (n.d.). PEGylated gold nanoparticles: Stability, cytotoxicity and antibacterial activity.

- DC Chemicals. (n.d.). This compound.

- BenchChem. (2025). Application Notes and Protocols: Surface Modification of Nanoparticles using m-PEG₂-Amino.

- DC Chemicals. (n.d.). This compound|COA.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

YouTube. (2019). Reductive Amination Reaction mechanism - Simple. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Retrieved from [Link]

-

Labinsights. (2023). Introduction of Polyethylene Glycol (PEG). Retrieved from [Link]

- BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for SCO-PEG3-COOH Conjugation to Proteins.

- BenchChem. (2025). Application Notes: Surface Functionalization of Nanoparticles with Amine-PEG-CH2COOH.

-

MDPI. (2023). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. Retrieved from [Link]

- ResearchGate. (n.d.). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications.

Sources

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound|CAS 80506-64-5|DC Chemicals [dcchemicals.com]

- 3. nanocs.net [nanocs.net]

- 4. creativepegworks.com [creativepegworks.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ingenieria-analitica.com [ingenieria-analitica.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential [mdpi.com]

- 28. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 32. creativepegworks.com [creativepegworks.com]

An In-depth Technical Guide to m-PEG15-amine (CAS Number 80506-64-5)

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (15)-amine (m-PEG15-amine), a heterobifunctional linker critical in the fields of drug delivery, bioconjugation, and nanotechnology. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, applications, and practical methodologies associated with this versatile molecule.

Introduction to this compound

This compound is a discrete polyethylene glycol (dPEG®) derivative characterized by a methoxy group at one terminus and a primary amine at the other, connected by a chain of fifteen ethylene glycol units. This specific chain length provides a balance of hydrophilicity and a defined spacer arm, making it an invaluable tool for enhancing the pharmacokinetic and pharmacodynamic properties of conjugated molecules. The hydrophilic PEG spacer increases the aqueous solubility of conjugated entities, while the terminal primary amine serves as a reactive handle for covalent attachment to a variety of functional groups.[1][2]

The primary amine group is reactive towards carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones, aldehydes), enabling the formation of stable covalent bonds.[2][3] This reactivity is fundamental to its utility in PEGylation, a process that can improve the solubility, stability, and in vivo half-life of therapeutic proteins, peptides, and small molecules.[4]

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 80506-64-5 | [5] |

| Molecular Formula | C31H65NO15 | [2] |

| Molecular Weight | 691.85 g/mol | [2] |

| Appearance | White to off-white solid or viscous oil | [6] |

| Purity | Typically >95% | [2][6] |

| Solubility | Soluble in water, chloroform, DMSO, DMF, and methanol. | [2][6][7] |

Synthesis and Purification of this compound

The synthesis of this compound is most commonly achieved from its corresponding alcohol precursor, m-PEG15-alcohol. A robust and widely adopted synthetic route involves a two-step process: activation of the terminal hydroxyl group followed by nucleophilic substitution with an azide and subsequent reduction to the primary amine.

Synthetic Workflow

Caption: Synthetic pathway for this compound from m-PEG15-alcohol.

Detailed Synthesis Protocol (Adapted from similar PEG-amine syntheses)

Step 1: Mesylation of m-PEG15-alcohol

-

Dissolve m-PEG15-alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (TEA, 1.5 equivalents) dropwise to the solution.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG15-mesylate.

Step 2: Azidation of m-PEG15-mesylate

-

Dissolve the crude m-PEG15-mesylate in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN3, 3 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir overnight.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude m-PEG15-azide.

Step 3: Reduction of m-PEG15-azide to this compound

-

Dissolve the crude m-PEG15-azide in a suitable solvent such as methanol or tetrahydrofuran (THF).

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

-

Alternatively, a Staudinger reduction can be performed by treating the azide with triphenylphosphine (PPh3) in THF followed by the addition of water.

-

Monitor the reaction by TLC until the azide is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Column chromatography is a common and effective method.

Protocol for Column Chromatography Purification [8][9]

-

Stationary Phase Selection: Due to the basic nature of the amine, standard silica gel can lead to peak tailing and poor separation. It is highly recommended to use either an amine-functionalized silica column or to neutralize the acidic silanol groups of standard silica by pre-treating the column with a solvent system containing a small percentage of a volatile base like triethylamine (e.g., 1-2% TEA in the eluent).[8]

-

Mobile Phase Selection: A gradient of methanol in dichloromethane (DCM) is typically effective. For example, a gradient from 0% to 10% methanol in DCM can be used. The addition of a small amount of TEA (e.g., 0.5-1%) to the mobile phase can further improve the chromatography.

-

Procedure:

-

Prepare a slurry of the chosen stationary phase in the initial mobile phase composition.

-

Pack the column and equilibrate with the mobile phase until the baseline is stable.

-

Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elute the compound using the selected gradient, collecting fractions.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

-

Applications in Bioconjugation: Reaction with NHS Esters

A primary application of this compound is its conjugation to molecules containing N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond and is widely used for the PEGylation of proteins, peptides, and other biomolecules.[10]

Reaction Workflow with NHS Esters

Caption: Reaction of this compound with an NHS ester to form a stable conjugate.

Detailed Protocol for Protein Conjugation

This protocol describes the conjugation of this compound to an NHS-ester activated protein. The reverse reaction (activating a carboxylated molecule with EDC/NHS and then reacting with this compound) follows a similar principle.

Materials:

-

NHS-ester activated protein solution (in an amine-free buffer, e.g., PBS pH 7.4).

-

This compound.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM sodium bicarbonate, pH 8.3. Crucially, avoid buffers containing primary amines like Tris. [11]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in the Reaction Buffer.

-

This compound Preparation: Dissolve the this compound in the Reaction Buffer to create a stock solution.

-

Conjugation Reaction: Add a molar excess of the this compound solution to the protein solution. The optimal molar ratio (typically ranging from 10 to 50-fold excess of PEG-amine) should be determined empirically for each specific protein to achieve the desired degree of PEGylation.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to react with any remaining active NHS esters. Incubate for 30 minutes at room temperature.

-

Purification of the Conjugate: Remove the unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Analyze the purified conjugate to confirm successful PEGylation and determine the degree of modification.

Characterization of this compound and its Conjugates

Thorough characterization is essential to confirm the identity and purity of this compound and its conjugates. A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Purpose and Expected Results for this compound and Conjugates | Reference(s) |

| ¹H NMR Spectroscopy | This compound: Expect a singlet around 3.38 ppm for the methoxy (CH3O-) protons, a large multiplet around 3.64 ppm for the repeating ethylene glycol (-OCH2CH2O-) protons, and signals corresponding to the protons on the carbons adjacent to the amine group. Conjugate: The signals from the PEG backbone will remain. New signals corresponding to the conjugated molecule will appear, and there will be a shift in the signals of the protons adjacent to the newly formed amide bond. | [12][13] |

| ¹³C NMR Spectroscopy | This compound: A signal for the methoxy carbon around 59 ppm and a prominent signal for the repeating ethylene glycol carbons around 70 ppm. Conjugate: The PEG signals will be present, along with new signals from the conjugated molecule. The carbon of the newly formed amide carbonyl will appear in the 170-175 ppm range. | [14][15] |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | This compound: ESI-MS will show the protonated molecule [M+H]⁺ at m/z corresponding to its molecular weight (691.85). MALDI-TOF will show a single major peak. Conjugate: The mass spectrum will show a mass increase corresponding to the mass of the this compound moiety (or multiple additions thereof). For protein conjugates, a distribution of peaks representing different degrees of PEGylation may be observed. | [3][16][17][18] |

| High-Performance Liquid Chromatography (HPLC) | Can be used to assess the purity of this compound and to separate the PEGylated conjugate from the unreacted starting materials. Reverse-phase HPLC is commonly used. | [19] |

Handling, Storage, and Stability

Handling: this compound is hygroscopic and should be handled in a dry environment. It is advisable to allow the product to equilibrate to room temperature before opening the vial to prevent moisture condensation.[6]

Storage: For long-term storage, this compound should be kept at -20°C under an inert atmosphere. If stock solutions are prepared, they should be stored in tightly sealed vials at -20°C and are generally usable for up to one month. Avoid repeated freeze-thaw cycles.[6]

Stability: The primary amine group makes this compound susceptible to degradation under certain conditions. In aqueous solutions, its stability is pH-dependent. At acidic to neutral pH, the amine group is protonated, which can protect it from certain reactions but also renders it non-nucleophilic.[7] In alkaline conditions (pH > 10), the amine is deprotonated and more reactive, but the risk of side reactions may increase.[7] The ether linkages in the PEG backbone are generally stable to hydrolysis under typical physiological conditions.[1][20]

References

- An In-depth Technical Guide to the Solubility Characteristics of m-PEG7-Amine. Benchchem.

- Methoxypolyethylene glycol amine 750 80506-64-5. Sigma-Aldrich.

- Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different...

- Methoxy-PEG-amine MPEG-NH2 80506-64-5. 网站.

- Methoxypolyethylene Glycol Amine, mPEG Amine CH3O-(CH2CH2O)n-CH2CH2-NH2. Nanocs.

- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjug

- Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC - NIH.

- Methoxypolyethylene glycol amine | CAS#:80506-64-5 | Chemsrc.

- A users guide to degradation testing of PEG-based hydrogels:

- Amine Quantum Dots Conjugation Kits (C

- (A) Hydrolysis of PEG 400-DA at pH 5.0 detected by 1 H NMR...

- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionaliz

- A Comparative Guide to the Mass Spectrometry Characterization of Amine-PEG-CH2COOH (MW 3400)

- Separation of polyethylene glycols and amino-terminated polyethylene glycols by high-performance liquid chromatography under near critical conditions | Request PDF.

- CAS RN | 80506-64-5. Thermo Fisher Scientific.

- General Technical Information – Cre

- The Reactivity of m-PEG16-NHS Ester with Primary Amines: An In-depth Technical Guide. Benchchem.

- Polyethylene Glycol - Biomedical M

- Conjugation of Qdot ITK Amino (PEG) Quantum Dots to Streptavidin. Thermo Fisher Scientific.

- Methods for Conjugating Antibodies with Quantum Dots - PMC - NIH.

- This compound|CAS 80506-64-5. DC Chemicals.

- Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PubMed Central.

- Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.

- Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PubMed Central.

- Selective and predicable amine conjugation sites by kinetic characteriz

- Methoxy PEG amine, Mp 5000. Polysciences.

- Side reactions of N-hydroxysuccinimide esters with nucleophiles.

- Amine Quantum Dots Conjug

- How do I purify ionizable organic amine compounds using flash column chrom

- WO2010018570A1 - Process for preparing amines from alcohols and ammonia.

- C-13 and N-15 NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture | Request PDF.

- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL.

- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom

- An advanced conjugation strategy for the preparation of quantum dot-antibody immunoprobes. SciSpace.

- Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. The Royal Society of Chemistry.

- Is it possible to purify imine using column chromatography?

- Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes - NIH.

- Mass Spectrometry Imaging of Time-Dependently Photodegraded Light Stabilizers in Polyethylene Films Using Tapping-Mode Scanning Probe Electrospray Ioniz

- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC.

- Amine purific

- (13)C and (15)N NMR characterization of amine reactivity and solvent effects in CO2 capture - PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methoxy-PEG-amine MPEG-NH2 80506-64-5 - 网站 [pegderive.com]

- 3. enovatia.com [enovatia.com]

- 4. Cas Landing [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. nanocs.net [nanocs.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biotage.com [biotage.com]

- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. (13)C and (15)N NMR characterization of amine reactivity and solvent effects in CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

m-PEG15-amine molecular weight and formula

An In-Depth Technical Guide to m-PEG15-amine: Properties, Applications, and Methodologies in Bioconjugation

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on methoxy-polyethylene glycol-amine with 15 ethylene glycol units (this compound). We delve into the core molecular profile, chemical reactivity, and critical applications of this discrete PEG linker in modern bioconjugation. The guide provides field-proven insights into the rationale behind experimental choices, detailed step-by-step protocols for conjugation and characterization, and a thorough examination of its role in enhancing the therapeutic properties of biomolecules. By integrating foundational principles with practical methodologies, this document aims to empower scientists to effectively leverage this compound in the development of advanced therapeutics, including PEGylated proteins, antibody-drug conjugates (ADCs), and functionalized nanoparticles.

Core Molecular Profile of this compound

This compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol (PEG) chain containing precisely 15 ethylene glycol units, which terminates in a primary amine functional group.[1] Unlike traditional polydisperse PEGs, which consist of a mixture of varying chain lengths, this compound is a discrete PEG (dPEG®), meaning it is a single compound with a defined molecular weight and structure.[2] This monodispersity is a critical attribute for pharmaceutical development, as it eliminates the analytical complexity associated with polydispersity and ensures batch-to-batch consistency, leading to a more homogeneous final conjugate. The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, while the terminal amine provides a versatile reactive handle for covalent modification.[1][3]

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for its effective application in experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₆₅NO₁₅ | [1][2][4] |

| Molecular Weight | 691.85 g/mol (also cited as 691.9) | [1][4][5] |

| CAS Number | 80506-64-5 | [1] |

| Appearance | Varies (e.g., liquid, solid) | [6] |

| Purity | Typically >95% or >98% | [1][2][5] |

| Solubility | Water, DMSO, DMF, Dichloromethane (DCM), Acetonitrile | [2][6] |

| Storage Conditions | -20°C, protect from moisture and light | [1][2][7] |

Chemical Structure

The structure consists of a methoxy group (CH₃O-) providing a non-reactive terminus, a flexible chain of 15 repeating ethylene glycol units imparting hydrophilicity, and a primary amine (-NH₂) for conjugation.

Caption: Chemical structure of this compound.

The Chemistry of this compound in Bioconjugation

The utility of this compound stems from the nucleophilic primary amine, which serves as a reactive site for forming stable covalent bonds with various electrophilic functional groups present on biomolecules, surfaces, or small-molecule drugs.[1][4]

The most prevalent conjugation strategies involve:

-

Amide Bond Formation: The amine group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, at a physiological to slightly alkaline pH (typically 7-9) to form a highly stable amide bond.[8] Direct conjugation to a carboxylic acid is also possible using a carbodiimide activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2]

-

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (Schiff base), which is subsequently reduced by a mild reducing agent (e.g., sodium cyanoborohydride) to form a stable secondary amine linkage.[2]

The choice of reaction chemistry is dictated by the available functional groups on the target molecule and the desired stability of the resulting linkage. Amide bond formation with NHS esters is often preferred due to its efficiency and the stability of the final product.

Caption: A general workflow for bioconjugation using this compound.

Key Applications in Research and Drug Development

The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profiles of therapeutics.[9][10]

-

Enhanced Therapeutics: The hydrophilic and biocompatible PEG chain increases the hydrodynamic radius of the conjugated molecule.[9] This "shielding" effect can protect the biomolecule from enzymatic degradation, reduce its recognition by the immune system (lowering immunogenicity), and decrease renal clearance, thereby extending its circulation half-life in the body.[9][10]

-

Antibody-Drug Conjugates (ADCs): In ADCs, this compound can be used as a hydrophilic spacer within the linker that connects a potent cytotoxic drug to a monoclonal antibody.[3] This can improve the overall aqueous solubility of the ADC, preventing aggregation and improving its pharmacokinetic profile.[3]

-

Nanoparticle and Surface Functionalization: this compound is used to modify the surfaces of nanoparticles, liposomes, and medical devices.[11][12] This PEG coating creates a non-fouling, biocompatible surface that minimizes non-specific protein adsorption and recognition by the reticuloendothelial system, leading to longer circulation times for drug delivery vehicles.[12][13]

-

PROTACs and Molecular Glues: The defined length and hydrophilicity of discrete PEG linkers like this compound are valuable in the design of Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation between two binding domains is critical for biological activity.[10]

Experimental Protocols and Methodologies

The following protocols provide a framework for the practical application of this compound. The trustworthiness of these methods lies in the integration of a final characterization step to validate the outcome.

Protocol: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol outlines the PEGylation of a protein that has been pre-activated with an NHS ester.

Rationale: This method is chosen for its high efficiency and the formation of a stable amide bond. A slightly alkaline buffer (pH 8.0) is used because the primary amine of the PEG is deprotonated and thus more nucleophilic, while the stability of the NHS ester is still maintained for a reasonable duration.

Materials:

-

NHS-activated protein solution (in a suitable buffer like PBS)

-

This compound

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) column appropriate for the protein size.

Procedure:

-

Reagent Preparation: Dissolve this compound in the Reaction Buffer to create a stock solution (e.g., 10 mg/mL). It is crucial to use the reagent immediately after dissolving as PEGs can be hygroscopic.[2]

-

Molar Ratio Calculation: Determine the desired molar excess of this compound to the protein. A 5 to 20-fold molar excess is a common starting point for optimization.

-

Conjugation Reaction: Add the calculated volume of the this compound stock solution to the NHS-activated protein solution. Mix gently by pipetting.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

-

Quenching: Add the Quenching Buffer to the reaction mixture (to a final concentration of ~50 mM Tris) to quench any unreacted NHS esters and stop the reaction. Incubate for 15-30 minutes.

-

Purification: Separate the PEGylated protein from excess PEG reagent and unreacted protein using SEC or RP-HPLC. Collect fractions corresponding to the molecular weight of the conjugate.

Protocol: Characterization of the PEGylated Conjugate

Rationale: Characterization is a self-validating step critical to confirming the success of the conjugation reaction. LC-MS provides definitive evidence of mass addition, SDS-PAGE offers a visual confirmation of size increase, and DLS measures the change in hydrodynamic properties.

Materials:

-

Purified PEGylated protein from the previous step

-

SDS-PAGE system (gels, running buffer, loading dye, protein ladder)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

SDS-PAGE Analysis:

-

Run samples of the starting (un-PEGylated) protein and the purified PEGylated protein on an SDS-PAGE gel.

-

Expected Result: The PEGylated protein band will exhibit a significant upward shift in apparent molecular weight compared to the native protein. The extent of the shift corresponds to the number of attached PEG chains.

-

-

LC-MS Analysis:

-

Inject the purified conjugate into an LC-MS system.[14][15] The liquid chromatography step separates the conjugate from any impurities, and the mass spectrometer measures its precise molecular weight.

-

Expected Result: The deconvoluted mass spectrum should show a mass peak corresponding to the mass of the original protein plus the mass of one or more this compound molecules (691.85 Da per PEG). This confirms covalent attachment.

-

-

Dynamic Light Scattering (DLS) (Optional):

Caption: Workflow for the characterization of a PEGylated conjugate.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of this compound and the safety of laboratory personnel.

-

Storage: The reagent should be stored at -20°C in a tightly sealed container to prevent degradation.[1][7] It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen).[2]

-

Handling: m-PEG-amine compounds are often hygroscopic and can absorb moisture from the air, which can compromise their reactivity.[2] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17] Avoid inhalation and contact with skin and eyes.[7][16]

-

Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound is a powerful and precise tool in the field of bioconjugation. Its discrete nature provides a significant advantage over traditional polydisperse PEGs, enabling the synthesis of homogeneous conjugates with consistent and reproducible properties. This level of precision is invaluable for the development of next-generation protein therapeutics, antibody-drug conjugates, and advanced drug delivery systems. As the demand for highly characterized and defined biopharmaceuticals grows, the role of monodisperse linkers like this compound will continue to expand, driving innovation in medicine and materials science.

References

-

This compound|COA. DC Chemicals. [Link]

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. National Institutes of Health (NIH). [Link]

-

Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. PubMed. [Link]

-

Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Springer Nature Experiments. [Link]

-

This compound|CAS 80506-64-5. DC Chemicals. [Link]

-

Method for Characterization of PEGylated Bioproducts in Biological Matrixes. ACS Publications. [Link]

-

This compound Datasheet. DC Chemicals. [Link]

-

MATERIALS SAFETY DATA SHEET. DC Chemicals. [Link]

-

Methoxypolyethylene Glycol Amine: A Cornerstone in Peptide Synthesis and Conjugation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

MSDS Amine. Resyn Biosciences. [Link]

-

PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. National Institutes of Health (NIH). [Link]

-

PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications. PubMed. [Link]

Sources

- 1. This compound, 80506-64-5 | BroadPharm [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound|COA [dcchemicals.com]

- 5. This compound,MPEG15-NH2-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dcchemicals.com [dcchemicals.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. polysciences.com [polysciences.com]

- 12. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 16. resynbio.com [resynbio.com]

- 17. peptide.com [peptide.com]

The Solubility Profile of m-PEG15-amine: A Technical Guide for Researchers and Drug Development Professionals

Foreword

In the realm of bioconjugation and drug delivery, methoxy polyethylene glycol-amine (m-PEG-amine) linkers are indispensable tools for enhancing the therapeutic properties of molecules. The m-PEG15-amine, with its discrete chain length of 15 ethylene glycol units, offers a balance of hydrophilicity and defined molecular weight, making it a popular choice for modifying proteins, peptides, and small molecule drugs. A thorough understanding of its solubility is paramount for successful formulation, conjugation, and purification processes. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media, underpinned by scientific principles and practical experimental guidance.

Physicochemical Properties and Their Impact on Solubility

This compound is a heterobifunctional molecule characterized by a hydrophilic polyethylene glycol (PEG) chain and a terminal primary amine group.[1][2][3] This dual nature governs its solubility behavior. The PEG component, with its repeating ether oxygens, readily forms hydrogen bonds with water molecules, contributing to its aqueous solubility.[] Conversely, the hydrocarbon backbone of the PEG chain allows for interaction with less polar organic solvents. The terminal primary amine group introduces pH-dependent solubility in aqueous solutions.

Key Molecular Characteristics:

-

Molecular Formula: C31H65NO15[1]

-

Molecular Weight: 691.85 g/mol [1]

-

Structure: A linear PEG chain of 15 ethylene glycol units, capped with a methoxy group at one end and a primary amine at the other.

Aqueous Solubility of this compound

The hydrophilic PEG chain of this compound imparts significant water solubility.[3] While specific quantitative data for this compound is not always readily available in public literature[5], the general consensus for similar m-PEG-amine products is good aqueous solubility.

The Critical Role of pH

The terminal primary amine of this compound has a pKa value typically in the range of 9-10.[6] This means its state of protonation, and consequently its aqueous solubility, is highly dependent on the pH of the solution.[6]

-

Acidic to Neutral pH (pH < 8): The amine group is predominantly protonated, existing in its cationic form (-NH3+). This positive charge enhances interactions with polar water molecules through ion-dipole forces, leading to increased aqueous solubility.[6]

-

Alkaline pH (pH > 10): The amine group is primarily in its deprotonated, neutral form (-NH2). The loss of the positive charge can lead to a decrease in aqueous solubility, particularly at higher concentrations, as the molecule becomes less polar.[6]

Influence of Temperature

For many PEG compounds, aqueous solubility can exhibit a phenomenon known as lower critical solution temperature (LCST) behavior, where solubility decreases with increasing temperature.[6] While specific studies on the temperature-dependent solubility of this compound are limited, it is a factor to consider, especially when working at elevated temperatures.

Solubility in Organic Solvents

This compound's amphiphilic nature allows for its dissolution in a range of organic solvents.[] The general principle of "like dissolves like" is a useful guide.[7] The PEG chain's ability to interact via van der Waals forces and hydrogen bonding with solvent molecules dictates its solubility.

Qualitative Solubility Profile:

Based on data for similar PEG derivatives, the following table summarizes the expected solubility of this compound in common organic solvents. It is crucial to note that these are general guidelines, and experimental verification is always recommended.

| Solvent | Polarity | Expected Solubility | Rationale and Field Insights |

| Water | High | Soluble (pH-dependent) | The hydrophilic PEG chain and the protonated amine at lower pH drive solubility.[3][6] |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble | A versatile solvent for many PEG derivatives.[8][9] |

| Dimethylformamide (DMF) | High (Aprotic) | Soluble | Another common solvent for PEGylation reactions.[8][9] |

| Methanol / Ethanol | High (Protic) | Soluble | The hydroxyl groups of these alcohols can hydrogen bond with the PEG chain.[6] |

| Dichloromethane (DCM) | Intermediate | Soluble | Often used in the synthesis and purification of PEGylated compounds.[6][9] |

| Chloroform | Intermediate | Soluble | Similar to DCM, it can solvate the PEG backbone.[6][9] |

| Tetrahydrofuran (THF) | Intermediate | Soluble | A common ether solvent that can interact with the ether linkages of the PEG chain.[6] |

| Toluene | Low | Sparingly Soluble to Insoluble | The non-polar nature of toluene makes it a poor solvent for the highly polar this compound.[] |

| Hexane / Heptane | Low | Insoluble | These non-polar aliphatic hydrocarbons have minimal interaction with the polar PEG and amine groups.[10] |

Experimental Determination of Solubility: A Validated Protocol

Given the limited publicly available quantitative data for this compound, an experimental determination of solubility is often necessary. The following is a robust, step-by-step protocol based on the widely accepted shake-flask method.[11]

Objective: To determine the thermodynamic solubility of this compound in a chosen solvent system.

Materials:

-

This compound

-

Solvent of interest (e.g., water, PBS buffer, organic solvent)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or LC-MS)

Experimental Workflow Diagram:

Caption: Molecular interactions governing the solubility of this compound.

-

Purity of this compound: Impurities can significantly affect the measured solubility. Always use well-characterized, high-purity material.

-

Presence of Salts: In aqueous solutions, the addition of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of PEG derivatives. This effect is dependent on the specific salt and its concentration.

-

Formulation Excipients: Other molecules in a formulation can compete for solvent interactions, potentially altering the solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted property governed by its amphiphilic nature, the pH of the aqueous environment, and the polarity of the organic solvent. While a precise, universally applicable solubility value is elusive without experimental determination, a strong foundational understanding of the underlying physicochemical principles allows researchers to predict its behavior and design robust experimental and formulation strategies. By employing validated protocols, such as the shake-flask method, drug development professionals can accurately determine the solubility of this compound in their specific systems, ensuring the successful application of this versatile PEG linker in advancing therapeutic innovations.

References

-

An In-depth Technical Guide to the Solubility Characteristics of m-PEG7-Amine. Benchchem.

-

The Influence of PEGylation on Aqueous Solubility: A Technical Guide. Benchchem.

-

This compound Datasheet. DC Chemicals.

-

MATERIALS SAFETY DATA SHEET - this compound. DC Chemicals.

-

Polyethylene glycol behaves like weak organic solvent. PubMed.

-

This compound | CAS 80506-64-5. DC Chemicals.

-

What are the solubility characteristics of different PEG derivatives?. Shochem.

-

Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations. PMC - NIH.

-

Azido-PEG15-Amine | C32H66N4O15 | CID 159861529. PubChem - NIH.

-

PEG (Polyethylene Glycol) in Nanomedicine: Enhancing Solubility and Circulation Time. BOC Sciences.

-

This compound, 80506-64-5. BroadPharm.

-

This compound | COA. DC Chemicals.

-

Introduction of Polyethylene Glycol (PEG). BOC Sciences.

-

Polyethylene glycols in oral and parenteral formulations--A critical review. ScienceDirect.

-

SAFETY DATA SHEET. Kao Chemicals.

-

SAFETY DATA SHEET. Fisher Scientific.

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

-

Making Site-specific PEGylation Work. BioPharm International.

-

SAFETY DATA SHEET. Creative PEGWorks.

-

IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Journal of Physical and Chemical Reference Data.

-

Are amines soluble in organic solvents?. Quora.

-

Solubility Data Series, Volume 8: Amine-Nitriles. IUPAC.

-

Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. SINTEF.

-

PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd.

Sources

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound|CAS 80506-64-5|DC Chemicals [dcchemicals.com]

- 3. This compound, 80506-64-5 | BroadPharm [broadpharm.com]

- 5. dcchemicals.com [dcchemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. quora.com [quora.com]

- 8. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. srdata.nist.gov [srdata.nist.gov]

- 11. researchgate.net [researchgate.net]

Mastering the Stability of m-PEG15-amine: A Guide to Optimal Storage and Handling for Researchers

An In-Depth Technical Guide:

Abstract: m-PEG15-amine is a critical reagent in modern bioconjugation, drug delivery, and surface chemistry, prized for its defined length, hydrophilicity, and reactive primary amine. However, the integrity of this molecule, and by extension the validity of experimental results, is critically dependent on its stability. This guide provides an in-depth analysis of the factors governing the stability of this compound, moving beyond simple storage temperatures to explain the underlying chemical principles. We will explore the primary degradation pathways, establish field-proven protocols for storage and handling, and provide a framework for validating its long-term integrity. This document is intended for researchers, chemists, and drug development professionals who rely on the consistent performance of high-purity PEGylation reagents.

Core Physicochemical Profile of this compound

This compound is an amine-terminated, monodisperse polyethylene glycol (PEG) derivative, capped at the opposing terminus with a chemically inert methoxy group. Its structure is purpose-built: the PEG backbone confers aqueous solubility and reduces non-specific protein interactions, while the terminal primary amine serves as a reactive handle for covalent attachment to various functional groups.

Caption: Chemical structure of this compound.

Understanding these two components—the ether backbone and the amine headgroup—is fundamental to appreciating its stability profile.

| Property | Value | Source |

| Chemical Formula | C₃₁H₆₅NO₁₅ | [1][2] |

| Molecular Weight | ~691.9 g/mol | [1][2] |

| CAS Number | 80506-64-5 | [1] |

| Typical Purity | >98% | [1][2] |

| Appearance | Clear, colorless liquid or solid | [2] |

| Solubility | Water, Methylene Chloride, Acetonitrile, DMSO | [2] |

Fundamental Degradation Pathways

The stability of this compound is not absolute. It is susceptible to degradation from several environmental factors, primarily oxidation and, to a lesser extent, thermal stress. These pathways can compromise the reagent's purity, leading to failed conjugations, altered biological activity, and poor experimental reproducibility.

Oxidative Degradation

Oxidation is the most significant threat to the long-term stability of PEG compounds. The degradation process is typically initiated by atmospheric oxygen and can be accelerated by the presence of metal ions or exposure to light.

-

Ether Backbone Attack: The polyethylene glycol chain is susceptible to auto-oxidation. This process involves the formation of peroxide intermediates along the ether backbone, which can subsequently lead to chain scission. This fragmentation results in a heterogeneous mixture of lower molecular weight PEGs, aldehydes, and other byproducts, fundamentally altering the monodisperse nature of the reagent.

-

Amine Oxidation: The terminal amine group can also undergo oxidation, although the ether backbone is generally more labile.[3] Oxidative pathways for primary amines can lead to the formation of imines, aldehydes, or other nitrogen-containing species, reducing the concentration of the reactive amine available for conjugation.[3][4]

Thermal Degradation

While chemically stable under standard ambient conditions for short durations (e.g., shipping), elevated temperatures accelerate oxidative processes and can promote other degradation mechanisms. Long-term storage at temperatures above the recommended -20°C can lead to a gradual loss of purity.

Caption: Primary factors leading to the degradation of this compound.

Validated Protocols for Storage and Handling

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of this compound. The primary objectives are to minimize exposure to oxygen, moisture, light, and thermal stress.

Long-Term Storage

The consensus from suppliers and best practices for PEG derivatives points to a multi-faceted approach for long-term storage.[5]

| Parameter | Recommendation | Rationale (The "Why") |

| Temperature | ≤ -15°C (typically -20°C) | Reduces molecular motion, dramatically slowing the rate of oxidative and thermal degradation.[1][2][5] |

| Atmosphere | Dry Argon or Nitrogen | Displaces atmospheric oxygen, the primary initiator of oxidative degradation.[5] |

| Light | Store in the dark | Prevents potential photodegradation, which can generate free radicals and initiate decomposition.[5] |

| Moisture | Store with desiccant | This compound is hygroscopic; absorbed moisture can compromise moisture-sensitive reactions and potentially facilitate hydrolytic side reactions over extended periods.[2] |

Step-by-Step Handling Workflow

Each time the reagent container is opened, its stability is challenged. Following a self-validating system of handling minimizes this risk.

-

Temperature Equilibration:

-

Action: Before opening, allow the sealed container to warm slowly to ambient room temperature over 20-30 minutes.

-

Causality: PEG reagents are often stored below the dew point of ambient air. Opening a cold vial will cause atmospheric moisture to immediately condense on the product, introducing water contamination.[2][5] This step prevents such contamination.

-

-

Inert Atmosphere Operation:

-

Action: Whenever possible, handle the product under an inert gas stream (argon or nitrogen) or inside a glove box.

-

Causality: This is the most effective way to prevent the introduction of atmospheric oxygen and moisture into the container.

-

-

Aliquoting Strategy:

-

Action: For larger quantities, immediately aliquot the reagent into smaller, single-use volumes upon first opening.

-

Causality: This strategy is crucial for long-term preservation. It avoids repeatedly exposing the bulk material to potential contaminants and freeze-thaw cycles.[5]

-

-

Resealing and Storage:

-

Action: Before resealing the primary container, flush the headspace with dry argon or nitrogen. Seal the vial tightly (e.g., with Parafilm® for extra security) and place it back into a freezer at ≤ -15°C, preferably in a sealed bag with a desiccant.[2][5]

-

Causality: This re-establishes the optimal inert and dry storage conditions, preserving the remaining material for future use.

-

Experimental Workflow for Stability Verification

For critical applications such as GMP manufacturing or long-term studies, it may be necessary to periodically verify the stability of a stored batch of this compound.

Caption: Experimental workflow for assessing long-term stability.

Methodology Outline:

-

Time-Zero Characterization: Upon receiving a new batch, perform a full characterization to establish a baseline.

-

High-Performance Liquid Chromatography (HPLC): Use with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to assess purity and detect non-chromophoric degradation products.

-

Nuclear Magnetic Resonance (¹H NMR): Confirm the chemical structure and identify any structural changes or impurities.

-

Mass Spectrometry (MS): Verify the molecular weight and monodispersity.

-

-

Sample Storage: Store aliquots under both recommended and stressed conditions as outlined in the diagram above.

-

Time-Point Analysis: At regular intervals (e.g., 3, 6, 12 months), analyze an aliquot from each condition using the same methods as the time-zero characterization.

-

Data Comparison: Overlay chromatograms and spectra from the time-point samples with the time-zero data. The appearance of new peaks, a decrease in the main peak's area, or shifts in spectral data are quantitative indicators of degradation.

Conclusion

The utility of this compound in high-stakes research and development is directly proportional to its chemical integrity. Its stability is not a passive property but one that must be actively managed. The principal threats—oxidation and thermal stress—are effectively neutralized by a stringent protocol of low-temperature storage (-20°C) under an inert atmosphere (argon or nitrogen) and complete protection from light. By understanding the causality behind these protocols and implementing them rigorously, researchers can ensure the reliability of their PEGylation reagents, leading to more robust, reproducible, and successful scientific outcomes.

References

-

Long-Term Stability of PEG-Based Antifouling Surfaces in a Marine Environment. DTU Research Database. [Link]

-

Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. National Institutes of Health (NIH). [Link]

-

PEG Storage and Handling Conditions. JenKem Technology. [Link]

-

This compound Datasheet. DC Chemicals. [Link]

-

Cycling Stability of Poly(ethylene glycol) of Six Molecular Weights: Influence of Thermal Conditions for Energy Applications. ACS Publications. [Link]

-

Long-term stability of grafted polyethylene glycol surfaces for use with microstamped substrates in neuronal cell culture. PubMed. [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aiche.org. [Link]

-

Primesurf PEG-15 Tallow Amine SDS. Scribd. [Link]

-

Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. ScienceDirect. [Link]

-

Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. ResearchGate. [Link]

-

Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health (NIH). [Link]

-

Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility. ResearchGate. [Link]

Sources

m-PEG15-amine safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of m-PEG15-amine

Introduction

Methoxy-PEG15-amine (this compound) is a heterobifunctional polyethylene glycol (PEG) linker widely utilized by researchers, scientists, and drug development professionals. Its structure, featuring a methoxy-terminated PEG chain of 15 ethylene glycol units and a terminal primary amine, imparts unique properties of hydrophilicity and reactivity.[1] The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, while the amine group serves as a reactive handle for covalent attachment to carboxylic acids, activated NHS esters, and other functional groups.[1][2] These characteristics make this compound a valuable tool in bioconjugation, the development of antibody-drug conjugates (ADCs), and drug delivery systems.[2][3]

However, as with any reactive chemical, a thorough understanding of its safety profile is paramount to ensure the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety data for this compound, synthesizing technical information with practical, field-proven insights to foster a culture of safety and responsibility in its handling and application.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of its safe use. This compound is a well-defined molecule with a specific chemical structure and properties. While extensive physical property data is not always available for specialized research chemicals, its key identifiers are well-documented.

| Identifier | Value |

| Chemical Name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44-pentadecaoxahexatetracontan-46-amine |

| Synonyms | This compound, m-PEG15-NH2 |

| CAS Number | 80506-64-5[1] |

| Molecular Formula | C31H65NO15[1][2] |

| Molecular Weight | 691.85 g/mol [2] |

The structure of this compound dictates its behavior. The long polyethylene glycol chain makes it soluble in water and some common organic solvents, a critical property for its use in biological applications.[1][4] The terminal amine group, while essential for its conjugation chemistry, also influences its potential hazards, as amine-containing compounds can exhibit irritant or corrosive properties.

Section 2: Hazard Identification and GHS Classification

Based on data for closely related PEG compounds, this compound is classified under the Globally Harmonized System (GHS) with specific health and environmental hazards.[5] Researchers must be intimately familiar with these classifications to implement appropriate safety controls.

| GHS Classification | Code | Description |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[5] |

The causality behind these classifications is clear:

-

H302 - Harmful if swallowed: This indicates that accidental ingestion of a sufficient quantity of the substance can cause significant toxic effects. This underscores the critical importance of strict hygiene protocols in the laboratory, such as prohibiting eating, drinking, and smoking in areas where the chemical is handled.[5]

-

H410 - Very toxic to aquatic life with long lasting effects: This classification highlights a significant environmental hazard. The substance can cause long-term damage to aquatic ecosystems. This necessitates meticulous waste management and disposal procedures to prevent any release into drains or the environment.[5]

Caption: Standard workflow for the safe handling of this compound.

Section 5: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical. All personnel must be familiar with these procedures.

First-Aid Measures

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do. Promptly seek medical attention. [5] |

| Skin Contact | Rinse skin thoroughly with large amounts of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists. [5] |